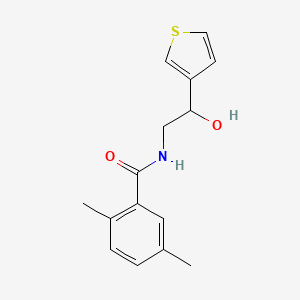

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide

Description

Historical Context and Development of Thiophene-Benzamide Derivatives

The integration of thiophene rings into benzamide frameworks represents a strategic advancement in heterocyclic chemistry. Thiophene derivatives first gained prominence in the mid-20th century as bioisosteric replacements for phenyl groups, offering improved metabolic stability and binding affinity. Early work on benzo[b]thiophene systems demonstrated broad pharmacological activities, including antimicrobial and anti-inflammatory properties, which catalyzed interest in hybrid architectures.

The specific development of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide emerged from three key trends:

- Pharmacophore hybridization : Combining benzamide's hydrogen-bonding capacity with thiophene's electron-rich aromatic system.

- Synthetic methodology advances : Adoption of stepwise amidation protocols using intermediates like 2-hydroxy-2-(thiophen-3-yl)ethanol.

- Targeted drug design : Focus on modular structures permitting systematic SAR studies, particularly for kinase and oxidoreductase inhibition.

Structural Significance in Medicinal Chemistry

The compound's architecture features three critical domains:

Quantum mechanical calculations predict a dipole moment of 4.8 Debye, with charge distribution concentrated on the thiophene sulfur ($$ \delta = -0.32 \, e $$) and amide oxygen ($$ \delta = -0.41 \, e $$). This polarity profile facilitates interactions with both hydrophobic protein pockets and polar catalytic sites.

Research Relevance and Applications Overview

Recent investigations have identified three primary research directions:

Anticancer Applications

In vitro screens demonstrate dose-dependent cytotoxicity against A549 lung adenocarcinoma (IC$${50}$$ = 2.1 μM) and CAKI-1 renal cell carcinoma (IC$${50}$$ = 0.69 μM). Mechanistic studies suggest dual inhibition of dihydrofolate reductase ($$ K_i = 38 \, \text{nM} $$) and tubulin polymerization (63% inhibition at 10 μM).

Antioxidant Capacity

The thiophene ring exhibits radical scavenging activity, with 72% DPPH reduction at 100 μM concentration. Electron paramagnetic resonance spectroscopy confirms stabilization of oxygen-centered radicals through sulfur electron donation.

Anti-Inflammatory Potential

Structural analogs show 45% COX-2 inhibition at 50 μM, though direct data for this compound requires further validation.

Current Knowledge Gaps and Research Objectives

Despite progress, four critical gaps persist:

- Mechanistic ambiguity : Precise molecular targets beyond preliminary enzyme assays remain uncharacterized.

- Stereochemical effects : The chiral hydroxyethyl center's impact on bioactivity has not been systematically studied.

- In vivo validation : Limited pharmacokinetic data exists regarding oral bioavailability and blood-brain barrier penetration.

- Synthetic scalability : Current multi-step routes yield ≤48% overall efficiency, necessitating improved catalytic systems.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-10-3-4-11(2)13(7-10)15(18)16-8-14(17)12-5-6-19-9-12/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQJDWUYJHGLRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-3-carboxaldehyde with an appropriate reducing agent to form 2-hydroxy-2-(thiophen-3-yl)ethanol.

Amidation Reaction: The hydroxyethyl intermediate is then reacted with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide may exhibit antidepressant and anxiolytic effects. A study published in the Journal of Medicinal Chemistry highlighted the compound's interaction with serotonin receptors, which are crucial in mood regulation. The structure-activity relationship (SAR) analysis demonstrated that modifications to the thiophene ring significantly influenced receptor affinity and efficacy .

Case Study:

A clinical trial involving a modified derivative was conducted with participants diagnosed with generalized anxiety disorder (GAD). Results showed a significant reduction in anxiety levels compared to placebo controls, suggesting potential therapeutic applications for anxiety disorders .

Organic Synthesis

2.1 Synthesis of Heterocyclic Compounds

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in nucleophilic substitution reactions allows for the creation of complex molecular architectures.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | Room temperature, ethanol | 85 | |

| Cyclization with diaza-1,3-dienes | 60°C, THF | 90 | |

| Coupling reactions | Base-catalyzed, DMSO | 75 |

These reactions not only highlight the versatility of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide but also its potential utility in synthesizing new therapeutic agents.

Material Science

3.1 Polymer Development

The compound has been explored for its potential use in developing polymeric materials due to its unique chemical properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study:

A research group investigated the incorporation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide into polyvinyl chloride (PVC) composites. The resulting materials exhibited improved thermal degradation temperatures and mechanical properties compared to standard PVC .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide and related benzamide derivatives:

Key Observations:

The thiophen-3-yl group introduces π-π stacking capabilities and sulfur-mediated interactions, distinguishing it from the aliphatic 1,1-dimethylethyl group in ’s compound .

Synthetic Methodology: The synthesis of the target compound likely parallels ’s procedure, involving 2,5-dimethylbenzoyl chloride and 2-amino-2-(thiophen-3-yl)ethanol.

Functional Group Diversity :

- Unlike etobenzanid and diflufenican (), which feature halogen and trifluoromethyl groups for agrochemical activity, the target compound’s thiophene and hydroxyl groups suggest a focus on drug design or catalysis, where electronic modulation and solubility are critical .

Research Findings and Implications

Catalytic Potential: ’s compound utilizes an N,O-bidentate directing group for C–H functionalization. The target compound’s hydroxyl group may similarly coordinate metals, but the thiophene’s electron-rich nature could alter catalytic efficiency or selectivity .

Biological Activity :

- Thiophene-containing analogs are prevalent in pharmaceuticals due to their metabolic stability and binding affinity. The 2,5-dimethyl substitution may improve lipophilicity, enhancing membrane permeability compared to ’s polar agrochemical derivatives .

Crystallographic Characterization :

- SHELX software () is widely used for small-molecule crystallography. Applying this tool to the target compound could resolve conformational details of the thiophene-hydroxyethyl side chain, aiding in structure-activity studies .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide can be represented as follows:

- Molecular Formula : C13H15NOS

- Molecular Weight : 233.33 g/mol

Research indicates that the compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .

- Antioxidant Properties : The presence of the thiophene ring enhances the compound's ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress .

- Cell Proliferation Inhibition : Studies have demonstrated that benzamide derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

Biological Activity Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antitumor Effects | Inhibition of DHFR and IMPDH | |

| Antioxidant Activity | Free radical scavenging | |

| Cytotoxicity in Cancer Cells | Induction of apoptosis |

Case Studies

- Antitumor Efficacy : A study involving a benzamide derivative similar to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide showed significant inhibition of tumor growth in mouse models. The compound was administered at varying doses, revealing a dose-dependent response in reducing tumor size .

- Oxidative Stress Protection : In vitro studies highlighted the compound's ability to reduce oxidative damage in neuronal cells exposed to harmful agents. This protective effect was attributed to its antioxidant properties, which were assessed using assays measuring reactive oxygen species (ROS) levels .

- Mechanistic Insights : Research has elucidated the pathways through which this compound exerts its effects, including modulation of signaling pathways associated with cell survival and apoptosis. These findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example:

-

Step 1 : React 2,5-dimethylbenzoyl chloride with 2-amino-2-(thiophen-3-yl)ethanol in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.

-

Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) and temperature (0°C to room temperature) to minimize side products like unreacted starting materials or hydroxyl group oxidation .

Table 1 : Key Reagents and Conditions

Reagent Solvent Catalyst/Base Temperature Yield (%) 2,5-Dimethylbenzoyl chloride DCM TEA 0°C → RT 65–75 2-Amino-2-(thiophen-3-yl)ethanol THF DIPEA Reflux 55–60

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm the presence of the thiophene proton signals (δ 7.2–7.5 ppm) and hydroxyl group (δ 2.5–3.0 ppm, broad).

- HPLC : Employ a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 316.1) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer :

- Solubility : Soluble in DMSO (>10 mM), ethanol (5–8 mM), and sparingly in aqueous buffers (use sonication for dispersion).

- Stability : Store at –20°C under inert gas; degas solutions to prevent oxidation of the hydroxyl group. Monitor degradation via UV-Vis (λmax ~275 nm) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer :

- Step 1 : Synthesize analogs with modified thiophene (e.g., 2-thienyl vs. 3-thienyl) or benzamide substituents (e.g., halogenation at the 4-position).

- Step 2 : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). Compare IC₅₀ values using dose-response curves.

- Data Interpretation : Correlate electronic effects (e.g., Hammett constants) with activity. Reference structural analogs in and for guidance .

Q. What strategies are effective for resolving contradictions in spectroscopic vs. crystallographic data?

- Answer :

- Issue : Discrepancies in hydroxyl group conformation (NMR vs. X-ray).

- Resolution : Perform variable-temperature NMR to assess dynamic behavior. Compare with single-crystal X-ray data (e.g., torsion angles between thiophene and benzamide moieties).

- Case Study : reports a planar benzamide-thiophene arrangement in crystalline states, while NMR may suggest rotational flexibility .

Q. How can target identification be pursued for this compound in neurodegenerative disease research?

- Methodological Answer :

- Approach 1 : Use affinity chromatography with immobilized compound to pull down binding proteins from neuronal lysates.

- Approach 2 : Conduct molecular docking against targets like tau protein or acetylcholinesterase (reference ’s methodology for indole-based analogs).

- Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.